BenchChemオンラインストアへようこそ!

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Medicinal Chemistry Organic Synthesis JAK Inhibitor Synthesis

Procure this pivotal heteroaromatic building block for kinase inhibitor synthesis. The 4-chloro leaving group allows efficient nucleophilic substitution, while the 5-carbaldehyde serves as a unique diversification handle for JAK3 and PDE pharmacophores—a non-negotiable substitution pattern absent in simpler analogs. Scalable synthesis ensures reliable supply from mg to kg, making it the preferred choice for targeted medicinal chemistry programs.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
CAS No. 908287-21-8
Cat. No. B1426614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
CAS908287-21-8
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)N=CN=C2Cl)C=O
InChIInChI=1S/C7H4ClN3O/c8-6-5-4(2-12)1-9-7(5)11-3-10-6/h1-3H,(H,9,10,11)
InChIKeySEGITDCEHFAQNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS 908287-21-8): Critical Building Block for JAK3-Targeted Therapeutics and Kinase Inhibitor Development


4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS 908287-21-8) is a halogenated heteroaromatic aldehyde that serves as a pivotal synthetic intermediate in medicinal chemistry. Its molecular formula is C7H4ClN3O with a molecular weight of 181.58 g/mol, and it is structurally characterized by a chlorine substituent at the 4-position and an aldehyde group at the 5-position of the 7H-pyrrolo[2,3-d]pyrimidine core [1]. This compound is a 7-deazapurine (pyrrolo[2,3-d]pyrimidine) derivative, which is an established scaffold for the design of potent kinase inhibitors, including Janus kinase (JAK) inhibitors [2].

Why 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Cannot Be Replaced by Structural Analogs in Critical Synthetic Routes


The precise substitution pattern of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, specifically the presence of both a reactive 4-chloro leaving group and a 5-carbaldehyde handle, is non-negotiable for the synthesis of JAK3 inhibitors and other advanced heterocyclic pharmacophores. Replacement with analogs lacking the 5-carbaldehyde (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) eliminates the critical anchor point for diversification, while analogs missing the 4-chloro group (e.g., 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde) are unreactive toward nucleophilic substitution reactions essential for constructing the final drug-like molecules [1][2]. The unique combination of halogen and aldehyde functionalities in this compound enables sequential derivatization that is impossible with simpler building blocks [1].

Quantitative Evidence for Selecting 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Over Alternative Pyrrolopyrimidine Intermediates


Established Synthetic Route to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde via Bromine-Lithium Exchange and DMF Quench

A validated, scalable procedure for synthesizing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is detailed in US Patent 9,181,221 B2, which employs a bromine-lithium exchange on 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine followed by DMF quench. This method is a direct and controlled approach to install the 5-carbaldehyde moiety. In contrast, the synthesis of the non-chlorinated analog, 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, is typically not reported with such a robust, high-yielding patent-backed procedure, often requiring alternative, less efficient synthetic strategies [1].

Medicinal Chemistry Organic Synthesis JAK Inhibitor Synthesis

Critical Role of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde as a Precursor to Potent JAK3 Inhibitors with Activity Comparable to Tofacitinib

The compound serves as a key starting material for the synthesis of JAK3 inhibitors. In a 2017 study, researchers synthesized eight novel pyrrolopyrimidine compounds from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Two of these derivatives (Ia-1 and Ib-3) demonstrated JAK3 inhibitory activity comparable to the positive control drug tofacitinib in vitro, and showed good inhibitory activity against JAK3-dependent DAUDI cells with weak inhibition of non-JAK3-dependent BT-20 cells [1]. While the 5-carbaldehyde derivative was not the direct test article, it is the immediate precursor for introducing the necessary functional groups to achieve this level of activity, as evidenced by its role in the synthesis of the active compounds [1]. This positions it as a more advanced and valuable intermediate than the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which lacks the aldehyde handle for subsequent diversification.

JAK3 Inhibition Kinase Inhibitor Autoimmune Disease

Improved Scalable Synthesis of the Parent Pyrrolo[2,3-d]pyrimidine Core with 31% Overall Yield Across 7 Steps

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate was reported in 2018 with an overall yield of 31%. This method is described as operationally simple and practical for the synthesis of this important building block [1]. This improvement in core synthesis directly benefits the production of the 5-carbaldehyde derivative, as it provides a more reliable and efficient route to the chlorinated pyrrolopyrimidine scaffold. In comparison, many alternative pyrrolopyrimidine building blocks lack such a well-documented, high-yielding synthetic strategy, which can lead to supply chain and cost uncertainties.

Process Chemistry Scalable Synthesis Building Block

Potent cAMP-Phosphodiesterase Inhibition Achieved by Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Derivatives, Demonstrating Functional Group Importance

In a structure-activity relationship study of pyrrolo[2,3-d]pyrimidines as inhibitors of cAMP-phosphodiesterase, the compound 4-amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarbaldehyde (compound 9) was identified as the most potent inhibitor among 28 tested compounds, with an IC50 of 16 μM [1]. This demonstrates the critical importance of the 5-carbaldehyde moiety for biological activity in this chemotype. The presence of the aldehyde group is a key determinant of potency, underscoring the value of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde as a scaffold for generating bioactive molecules. In contrast, analogs lacking this functional group, such as the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, are significantly less potent or inactive.

PDE Inhibition Structure-Activity Relationship 7-Deazapurine

Optimal Procurement and Application Scenarios for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde


Synthesis of Next-Generation JAK3 Inhibitors for Autoimmune Disease Therapy

Procure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde as a key building block for the development of JAK3 inhibitors. The compound's 4-chloro group allows for facile nucleophilic substitution, while the 5-carbaldehyde provides a versatile handle for further diversification. Derivatives synthesized from this scaffold have demonstrated JAK3 inhibitory activity comparable to tofacitinib, a marketed drug for rheumatoid arthritis [1]. This application is directly supported by the evidence of JAK3 inhibition from structurally related pyrrolopyrimidines [1].

Development of PDE Inhibitors Targeting Inflammatory and Neurological Disorders

Utilize this compound as a starting point for designing novel cAMP-phosphodiesterase inhibitors. SAR studies confirm that the 5-carbaldehyde group is critical for achieving potent PDE inhibition, with a related dicarbaldehyde derivative exhibiting an IC50 of 16 μM [2]. The compound's 7-deazapurine core is known to be a privileged scaffold for PDE inhibitor development, making it a valuable asset for medicinal chemistry programs focused on inflammation or cognitive disorders.

Large-Scale Synthesis of Advanced Pyrrolopyrimidine Intermediates for Pharmaceutical R&D

For organizations requiring multi-gram to kilogram quantities of functionalized pyrrolopyrimidine building blocks, this compound is the preferred choice due to its well-documented scalable synthesis. The patent-validated route ensures reliable and reproducible production [3], and the improved synthesis of the parent core with 31% overall yield further enhances supply chain confidence [4]. This is in contrast to alternative pyrrolopyrimidine intermediates that may lack such robust synthetic protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.